N,N-bis(2,2-dimethoxyethyl)ethanediamide
Description
N,N-bis(2,2-dimethoxyethyl)ethanediamide is a diamide derivative of oxalic acid, where both nitrogen atoms of the ethanediamide core are substituted with 2,2-dimethoxyethyl groups. This structure confers unique physicochemical properties, including enhanced solubility in polar organic solvents due to the ether functionalities . The compound has been utilized as a precursor in synthesizing azabicyclo derivatives, such as 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane, via hydrolysis and condensation reactions .
Properties
IUPAC Name |
N,N'-bis(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O6/c1-15-7(16-2)5-11-9(13)10(14)12-6-8(17-3)18-4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQCQDSKNYOPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC(OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of ethanediamide with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N-bis(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s dimethoxyethyl substituents differentiate it from other ethanediamide derivatives. Key structural analogues include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N,N-bis(2,2-dimethoxyethyl)ethanediamide | 2,2-dimethoxyethyl | C₁₀H₁₈N₂O₆ | 262 | Ether groups enhance solubility |
| N,N′-bis(2-methylpropyl)ethanediamide | Isobutyl | C₁₀H₂₀N₂O₂ | 200.28 | Hydrophobic alkyl chains |
| N,N′-bis(furan-2-ylmethyl)ethanediamide | Furylmethyl | C₁₂H₁₂N₂O₄ | 248.23 | Aromatic heterocycles for π-stacking |
| N,N′-bis(3-pyridylmethyl)ethanediamide | Pyridylmethyl | C₁₄H₁₀N₄O₂ | 266 | Hydrogen-bonding via pyridyl N atoms |
| N,N′-bis(2-hydroxyethyl)dithiooxamide | Hydroxyethyl (thioamide) | C₆H₁₂N₂O₂S₂ | 208.3 | Thioamide groups for metal chelation |
- Dimethoxyethyl vs. Alkyl Groups : The dimethoxyethyl substituents increase polarity and solubility compared to hydrophobic isobutyl groups (C₁₀H₂₀N₂O₂) .
- Aromatic vs. Ether Substituents : Furylmethyl and pyridylmethyl groups enable π-π interactions and hydrogen bonding, respectively, whereas dimethoxyethyl groups prioritize solvent compatibility .
Spectroscopic Characteristics
- NMR Shifts: Dimethoxyethyl protons resonate as singlets at δ 3.46–3.47 ppm in ¹H NMR, distinct from pyridyl protons (δ 7.73 ppm) or isobutyl triplets (δ 1.27 ppm) . Amide protons in N,N′-bis(3-pyridylmethyl)ethanediamide exhibit downfield shifts due to hydrogen bonding (δ ~8–10 ppm), a feature less pronounced in dimethoxyethyl derivatives .
Coordination Chemistry and Metal Binding
- The dithiocarbamate ligand in forms stable metal complexes via sulfur donors, while dimethoxyethyl-substituted ethanediamides likely coordinate through amide oxygens or ether groups .
- Pyridylmethyl derivatives exhibit bridging behavior in dizinc(II) complexes, facilitated by pyridyl N atoms, whereas dimethoxyethyl groups may favor weaker interactions .
Supramolecular Interactions
- Crystal Packing: N,N′-bis(3-pyridylmethyl)ethanediamide adopts a U-shaped conformation, forming supramolecular tapes via amide-mediated hydrogen bonds .
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